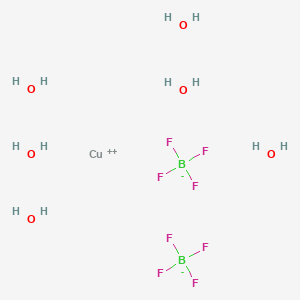

Copper(II) tetrafluoroborate hexahydrate

Vue d'ensemble

Description

Copper(II) tetrafluoroborate hexahydrate is an inorganic compound with the formula Cu(H2O)x(BF4)2. It is usually encountered as the hexahydrate (x = 6), but this salt can be partially dehydrated to the tetrahydrate . It is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .

Synthesis Analysis

The Cu(BF4)2·6H2O complex salt is a known laboratory reagent, which probably transforms into a tetrahydrate (Cu(BF4)2·4H2O) upon heating at 336 K . It is a starting reactant in a number of the copper(II) tetrafluoroborate complexes preparation procedures .Molecular Structure Analysis

The crystal structure of Copper(II) tetrafluoroborate hexahydrate was determined using single crystal X-ray diffraction . The structure is isotypical with copper(II) perchlorate hexahydrate . The structure should be composed of [CuII(H2O)6]2+ cations packed together with the tetrahedral tetrafluoroborate BF4- anions .Chemical Reactions Analysis

Copper(II) tetrafluoroborate hexahydrate is used in organic synthesis, e.g., as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides . In these applications, the copper(II) is reduced to a copper(I) catalyst .Physical And Chemical Properties Analysis

Copper(II) tetrafluoroborate hexahydrate is a blue crystal that is soluble in water .Applications De Recherche Scientifique

Crystallography

- Field : Crystallography

- Application : The previously unknown crystal structure of a copper (II) tetrafluoroborate hexahydrate salt was determined using single crystal X-ray diffraction .

- Method : The unit cell parameters were determined at different temperatures (90, 150 and 270 K). The structure is isotypical with copper (II) perchlorate hexahydrate .

- Results : The K.P.I. coefficient (78.0) and the FUV index (256.21 Å 3) indicating very effective packing of the ions in the discussed structure, whereas the β angle is very close to the 90° and, in this way, the crystal could undergo a monoclinic \ (\to \) orthorhombic phase transition at some lower temperatures .

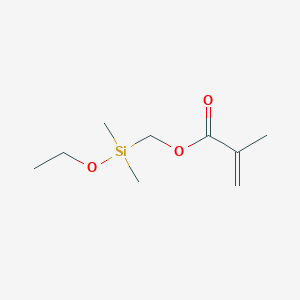

Organic Synthesis

- Field : Organic Synthesis

- Application : Copper(II) tetrafluoroborate hexahydrate is used as a Lewis acid for Diels Alder reactions, for cyclopropanation of alkenes with diazo reagents, and as a Lewis Acid in Meinwald Rearrangement reactions on Epoxides .

- Method : In the former two applications, the copper (II) is reduced to a copper (I) catalyst .

- Results : The specific outcomes of these reactions would depend on the reactants used and the conditions of the reaction .

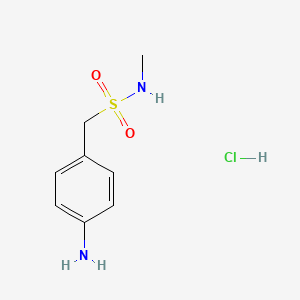

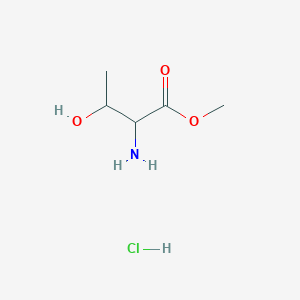

Catalyst for N-tert-butoxycarbonylation of Amines

- Field : Organic Chemistry

- Application : Copper (II) tetrafluoroborate hydrate may be used as a catalyst for chemoselective N - tert -butoxycarbonylation of amines with di- tert -butyl dicarbonate .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Electrochemistry

- Field : Electrochemistry

- Application : It can be used as an electrochemical catalyst, participating in electrolysis processes and battery reactions .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

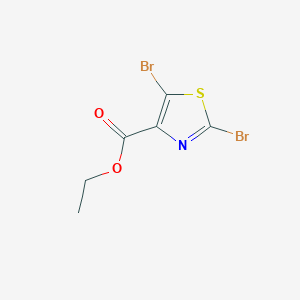

Fluorination in Organic Synthesis

- Field : Organic Synthesis

- Application : As a source of fluoride ions, it can be used in fluorination reactions in organic synthesis .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

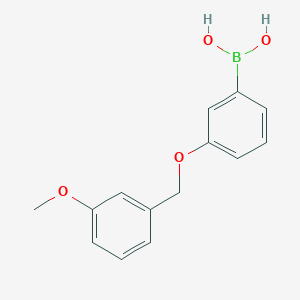

Coordination Chemistry

- Field : Coordination Chemistry

- Application : As a type of copper (II) salt, it can be used to synthesize complexes with specific structures and properties .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Electrochemical Applications

- Field : Electrochemistry

- Application : It can be used as an electrochemical catalyst, participating in electrolysis processes and battery reactions .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Fluorination in Organic Synthesis

- Field : Organic Synthesis

- Application : As a source of fluoride ions, it can be used in fluorination reactions in organic synthesis .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Coordination Chemistry

- Field : Coordination Chemistry

- Application : As a type of copper (II) salt, it can be used to synthesize complexes with specific structures and properties .

- Method : The specific method would depend on the reactants used and the conditions of the reaction .

- Results : The specific outcomes of this reaction would depend on the reactants used and the conditions of the reaction .

Safety And Hazards

Orientations Futures

Copper(II) tetrafluoroborate hexahydrate is a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a catalyst for chemoselective N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate . These applications suggest potential future directions for the use of this compound in various chemical reactions and studies.

Propriétés

IUPAC Name |

copper;ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYIXFBIARQMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CuF8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578182 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper(II) tetrafluoroborate hexahydrate | |

CAS RN |

72259-10-0 | |

| Record name | Copper(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)